molecular formula C18H26O4 B14439765 Phthalic acid, bis(2-pentyl) ester CAS No. 75151-00-7

Phthalic acid, bis(2-pentyl) ester

Cat. No.: B14439765
CAS No.: 75151-00-7
M. Wt: 306.4 g/mol
InChI Key: LGOBSDYKTFVEGD-UHFFFAOYSA-N
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Description

Phthalic acid, bis(2-pentyl) ester (C₁₈H₂₆O₄, molecular weight 292.4 g/mol) is a phthalate ester characterized by two 2-pentyl alkyl chains esterified to the ortho-dicarboxylic acid groups of phthalic acid. It is identified in plant extracts, microbial metabolites, and environmental samples. Key applications include its use in cosmetics and perfumes due to its stabilizing properties , as well as its role in antimicrobial and antioxidant formulations derived from plant resins like Commiphora myrrha . Its structural flexibility and lipophilic nature contribute to its bioactivity and environmental persistence.

Properties

CAS No.

75151-00-7

Molecular Formula

C18H26O4

Molecular Weight

306.4 g/mol

IUPAC Name

dipentan-2-yl benzene-1,2-dicarboxylate

InChI

InChI=1S/C18H26O4/c1-5-9-13(3)21-17(19)15-11-7-8-12-16(15)18(20)22-14(4)10-6-2/h7-8,11-14H,5-6,9-10H2,1-4H3

InChI Key

LGOBSDYKTFVEGD-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)OC(=O)C1=CC=CC=C1C(=O)OC(C)CCC

Origin of Product

United States

Preparation Methods

Phthalic acid, bis(2-pentyl) ester is typically synthesized through the esterification of phthalic anhydride with 2-pentanol. The reaction is catalyzed by an acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through distillation to obtain the desired ester .

Industrial production methods often involve large-scale esterification processes using continuous reactors. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified through various separation techniques, including distillation and crystallization .

Chemical Reactions Analysis

Phthalic acid, bis(2-pentyl) ester undergoes several types of chemical reactions, including:

Common reagents used in these reactions include acids (e.g., sulfuric acid), bases (e.g., sodium hydroxide), and oxidizing agents (e.g., potassium permanganate). The major products formed from these reactions are phthalic acid and its derivatives .

Mechanism of Action

Comparison with Similar Compounds

Structural and Functional Differences

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Applications/Bioactivity Environmental/Toxicological Notes
Phthalic acid, bis(2-pentyl) ester Two 2-pentyl groups C₁₈H₂₆O₄ 292.4 Cosmetics, antimicrobial agents LC₅₀ values (e.g., 630.9 μg/mL in ethanolic extracts) suggest moderate toxicity
Dibutyl phthalate (DBP) Two linear butyl groups C₁₆H₂₂O₄ 278.34 Plasticizer, solvent Volatile at 160°C; USEPA priority pollutant due to endocrine disruption
Bis(2-ethylhexyl) phthalate (DEHP) Two branched 2-ethylhexyl groups C₂₄H₃₈O₄ 390.56 PVC plasticizer, industrial lubricant Persistent environmental pollutant; bioaccumulates in soil (avg. 0.98 mg/kg in agricultural soils)
Phthalic acid, bis(7-methyloctyl) ester Two 7-methyloctyl groups C₂₀H₃₀O₄* 334.45* Antimicrobial metabolites in Streptomyces spp. Reported carcinogenicity in computational models
Phthalic acid, isobutyl 2-pentyl ester Isobutyl and 2-pentyl groups C₁₆H₂₂O₄* 278.34* Predominant fatty acid in alkaliphilic bacteria Limited toxicity data; structural similarity to DBP suggests potential environmental persistence

*Estimated based on substituent analysis.

Substituent Effects on Properties

  • Branching vs. Linearity : DEHP’s branched 2-ethylhexyl groups enhance thermal stability and reduce volatility compared to linear DBP . Bis(2-pentyl) ester’s moderately branched 2-pentyl chains balance lipophilicity and biodegradability.

Environmental Persistence

  • Soil Contamination : DBP and DEHP dominate in agricultural soils (avg. 0.98 mg/kg) due to plastic mulch use , while bis(2-pentyl) ester is less prevalent but detected in plant resins and microbial communities .
  • Degradation : Shorter-chain phthalates (e.g., DBP) degrade faster under aerobic conditions than branched or long-chain derivatives like DEHP .

Key Research Findings

  • GC-MS Prevalence : Bis(2-pentyl) ester constitutes 1.18% of Millettia pachycarpa root extracts , compared to DBP’s higher abundance (29.64% in the same study), reflecting differential biosynthetic pathways.
  • Thermal Stability : DEHP remains stable up to 250°C, whereas DBP volatilizes at 160°C , highlighting substituent-driven stability.

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